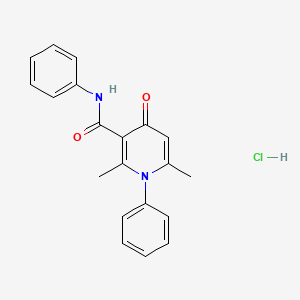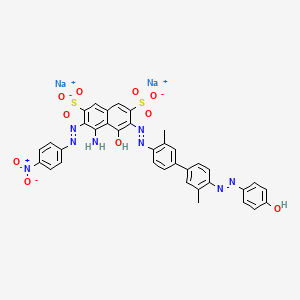![molecular formula C21H36N4O4 B14478854 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate CAS No. 65740-18-3](/img/structure/B14478854.png)
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by the introduction of the enolate group. The reaction conditions often require low temperatures and the use of strong acids to facilitate the formation of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of stabilizing agents. The resulting diazonium salt is then reacted with an enolate precursor to form the final product. The process is carefully controlled to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, cyanides, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives.
科学的研究の応用
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium and enolate functionalities.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate involves its ability to undergo various chemical reactions due to the presence of reactive diazonium and enolate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
類似化合物との比較
Similar Compounds
1,3-bis(2,2,6,6-tetramethylpiperidin-4-yl)urea: A compound with similar structural features but different reactivity.
Methyl 2-diazo-3-oxobutanoate: Another diazonium compound with distinct properties and applications.
Uniqueness
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate is unique due to its combination of diazonium and enolate groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
65740-18-3 |
|---|---|
分子式 |
C21H36N4O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 2-diazopropanedioate |
InChI |
InChI=1S/C21H36N4O4/c1-18(2)9-13(10-19(3,4)24-18)28-16(26)15(23-22)17(27)29-14-11-20(5,6)25-21(7,8)12-14/h13-14,24-25H,9-12H2,1-8H3 |
InChIキー |
XISJAQGPJWDJTP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C(=[N+]=[N-])C(=O)OC2CC(NC(C2)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


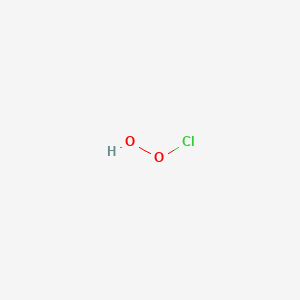
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

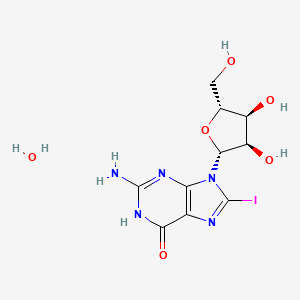

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
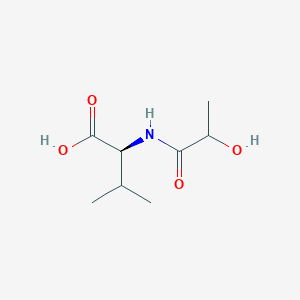
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
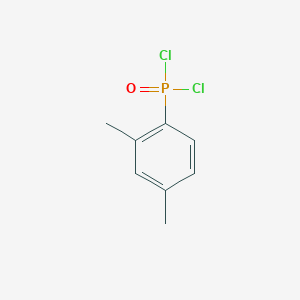

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
